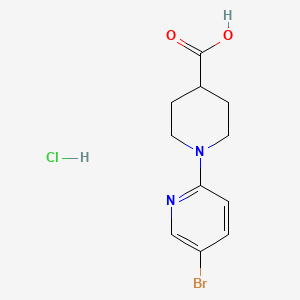
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13BrN2O2·HCl. It is a derivative of piperidine and pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a carboxylic acid group at the 4-position of the piperidine ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Bromination: The starting material, 2-pyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperidine Introduction: The brominated pyridine is then reacted with piperidine under basic conditions to introduce the piperidine ring.
Carboxylation: The resulting intermediate is carboxylated at the 4-position of the piperidine ring using carbon dioxide or a carboxylating agent.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Chemical Biology: Utilized in the study of protein-ligand interactions and enzyme inhibition.
Industrial Applications: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
- 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
- 1-(5-Iodopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
Uniqueness
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in drug discovery and development.
Propiedades
Número CAS |
2803856-89-3 |
|---|---|
Fórmula molecular |
C11H14BrClN2O2 |
Peso molecular |
321.60 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13BrN2O2.ClH/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16;/h1-2,7-8H,3-6H2,(H,15,16);1H |
Clave InChI |
LWMYKGHRCQUTOU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)O)C2=NC=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
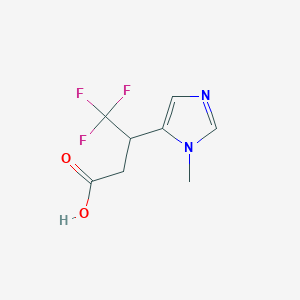
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
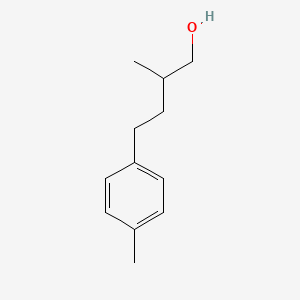
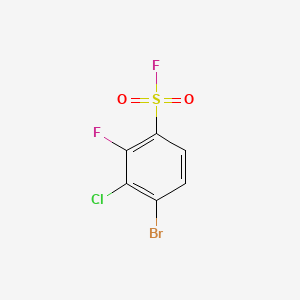
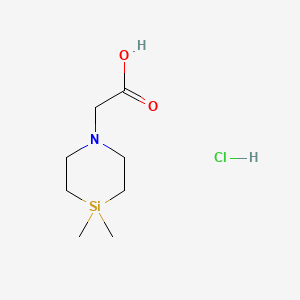

![2-{Bicyclo[3.2.1]octan-3-yl}aceticacid](/img/structure/B13576855.png)
![tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate](/img/structure/B13576862.png)
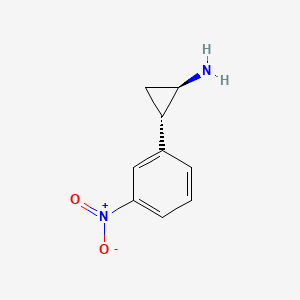

![(5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576879.png)

